6|A-Hydroxy-7|A-(thiomethyl)spirolactone
Overview
Description
6-hydroxy-7-(thiomethyl)spironolactone is a steroid lactone.
Scientific Research Applications
Hepatic Metabolism
6α-Hydroxy-7α-(thiomethyl)spirolactone, a metabolite of spironolactone, is extensively metabolized in the liver. Studies have shown that it is produced in the liver and may contribute to the pharmacological actions of spironolactone. Its hepatic metabolism also suggests a mechanism for the prevention of canrenone-induced carcinogenicity, as it may block the conversion of canrenone to mutagenic metabolites (Los et al., 1994).
Conversion in Hepatic and Renal Microsomes
The metabolite is converted from spironolactone by hepatic and renal microsomes. This process involves the absence of S-adenosylmethionine (SAM) and NADPH, indicating liver and kidney as potential sites of its production. This conversion process does not involve the C-S lyase pathway, as shown by studies in guinea pigs (Lacagnin et al., 1987).
Pharmacokinetics and Pharmacodynamics
In patients with cirrhotic ascites, the pharmacokinetic and pharmacodynamic characteristics of spironolactone and its metabolites, including 6α-Hydroxy-7α-(thiomethyl)spirolactone, have been investigated. The study found that metabolism is impaired in cirrhosis, leading to increased terminal half-lives of spironolactone and its metabolites (Sungaila et al., 1992).
Structural Basis for Receptor Recognition
The compound plays a crucial role in the recognition of spirolactones by the mineralocorticoid receptor. Its structure, particularly the C7 substituent, is essential in modulating the potency of spirolactones as antagonists of the mineralocorticoid receptor (Huyet et al., 2007).
Properties
IUPAC Name |
6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLBSWATTSRBOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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